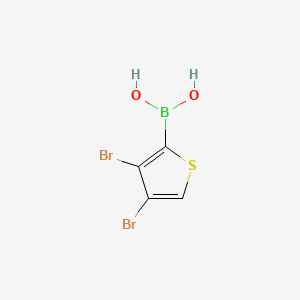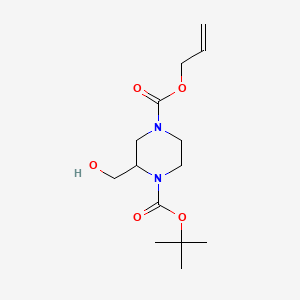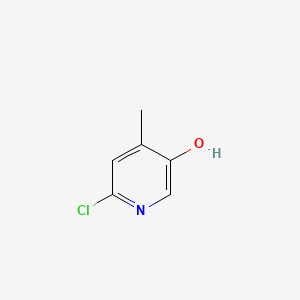![molecular formula C8H8ClNO2 B578619 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 1211585-80-6](/img/structure/B578619.png)
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that features a fused furan and pyridine ring system
Applications De Recherche Scientifique
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
Target of Action
The primary target of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
The compound interacts with its targets by depolymerizing microtubules . This disrupts the normal function of the microtubules, leading to changes in cell shape and function .
Biochemical Pathways
The depolymerization of microtubules affects various biochemical pathways. It can disrupt the normal cell cycle, particularly the mitotic phase where microtubules are essential for chromosome segregation . This can lead to cell cycle arrest and ultimately cell death .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, making it a potential candidate for anti-cancer therapy . By disrupting microtubule function and affecting the cell cycle, the compound can induce cell death in proliferating cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with furan derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylfuro[2,3-b]pyridin-2-yl)methanol: Another heterocyclic compound with a similar structure but different functional groups.
3-Methyl-3H-imidazo[4,5-b]pyridine: A compound with a similar pyridine ring but different heterocyclic fusion.
Uniqueness
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
5-methylfuro[2,3-c]pyridin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2.ClH/c1-5-2-6-7(10)4-11-8(6)3-9-5;/h2-3H,4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVRYXOLQHTBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)OCC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)







![4,5-Dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] hydrochloride](/img/structure/B578548.png)


![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)

